2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide
Description
2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by a pyrimidine core substituted with a 6-methyl group, an azepane ring (a seven-membered nitrogen-containing heterocycle), and an ether-linked acetamide moiety bound to a 2,6-dimethylphenyl group. The azepane ring may enhance lipophilicity and modulate pharmacokinetic properties, while the 2,6-dimethylphenyl group could influence steric interactions with biological targets .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-9-8-10-16(2)20(15)23-18(26)14-27-19-13-17(3)22-21(24-19)25-11-6-4-5-7-12-25/h8-10,13H,4-7,11-12,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLHUAWIKHACAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide involves multiple steps, starting with the formation of the pyrimidine ring, followed by the introduction of the azepane ring and the acetamide group. Commonly, this process includes:
Formation of the Pyrimidine Ring: Utilizing starting materials such as chloroacetaldehyde and guanidine carbonate under basic conditions.
Introduction of the Azepane Ring: Through nucleophilic substitution reactions involving the pyrimidine intermediate and azepane.
Acetamide Group Formation: Via acylation using 2,6-dimethylphenyl acetic acid and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Efficient reaction conditions, such as optimized temperatures, pressures, and catalysts, are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Under specific conditions, such as the presence of strong oxidizing agents like potassium permanganate, the compound can undergo oxidation leading to the formation of corresponding oxides or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce certain functional groups within the compound, potentially converting ketone groups to alcohols.
Substitution: The presence of reactive sites on the pyrimidine and azepane rings allows for substitution reactions, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting Reagents: Halogens (Br2, Cl2), alkylating agents (alkyl halides).
Major Products Formed: Depending on the reaction conditions, products may include oxidized derivatives, reduced intermediates, or substituted analogs of the original compound.
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide finds applications in:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic benefits, such as in drug development for treating specific diseases.
Industry: Utilized in the manufacture of specialty chemicals and materials due to its unique chemical structure.
Mechanism of Action
Compounds like 2-{[2-(piperidin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide share structural similarities but differ in their heterocyclic rings (azepane vs. piperidine).
2-{[2-(morpholin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide also shows structural similarity but contains a morpholine ring instead of an azepane.
Uniqueness:
The azepane ring in 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide provides distinct chemical properties, such as enhanced stability and potential biological activity, making it unique compared to similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with N-(2,6-Dimethylphenyl)acetamide Moieties
The compound shares the N-(2,6-dimethylphenyl)acetamide backbone with 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS RN: 137-58-6). Key differences include:
- Substituents on the Pyrimidine Core: The target compound features a 6-methylpyrimidin-4-yloxy group with an azepane ring, whereas the analogue in has a diethylamino group directly attached to the acetamide nitrogen.
- The azepane ring in the target compound likely increases molecular weight and lipophilicity compared to the diethylamino derivative.
| Property | Target Compound | 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide |
|---|---|---|
| Molecular Formula | C₂₂H₃₀N₄O₂ | C₁₄H₂₂N₂O |
| Key Substituents | Azepane, pyrimidine | Diethylamino |
| Melting Point | Not reported | 66–69°C |
Pyrimidine-Based Acetamide Derivatives
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1, ) shares a pyrimidine core but differs in:
- Linkage to Acetamide : The target compound uses an ether (oxy) linkage, whereas compound 1 employs a thioether (sulfanyl) group.
- Heterocyclic Substitutions : The azepane ring in the target compound vs. the thietane (three-membered sulfur ring) in compound 1. Thioethers may confer greater metabolic stability, while ethers could enhance solubility .
Chloroacetamide Herbicides ()
Chloroacetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor are structurally distinct but share the acetamide scaffold. Key contrasts include:
- Electrophilic Groups : Herbicides often feature a chlorine atom for electrophilic reactivity, absent in the target compound.
Research Findings and Implications
- ADMET Considerations : The 2,6-dimethylphenyl group may reduce metabolic degradation compared to unsubstituted phenyl rings, as seen in related acetamides .
- Synthetic Challenges : The ether linkage in the target compound requires precise alkylation conditions, contrasting with thioether formation in .
Biological Activity
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical structure, mechanisms of action, biological effects, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 368.5 g/mol. The structure features:
- An azepane ring which contributes to its cyclic properties.
- A methylpyrimidine moiety that may influence its interaction with biological targets.
- A dimethylphenyl acetamide group , enhancing its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Potential mechanisms include:
- Enzyme Inhibition or Activation : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Modulation : It could act on cell surface receptors, modifying signal transduction processes that regulate cellular functions.
- DNA Interaction : There is a possibility of intercalation into DNA, which could affect gene expression and cellular proliferation.
Biological Activities
Preliminary studies suggest that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, showing promise in treating conditions like arthritis.
- Antitumor Activity : Initial findings suggest it may inhibit cancer cell proliferation in vitro.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Conducted on common bacterial strains (e.g., E. coli, S. aureus).
- Results indicated a significant reduction in bacterial growth at certain concentrations.
-
Anti-inflammatory Study :
- In vitro assays demonstrated a decrease in pro-inflammatory cytokines when treated with the compound.
- Animal models showed reduced swelling and pain in inflammatory conditions.
-
Antitumor Research :
- Cell line studies revealed that the compound inhibited proliferation in certain cancer types (e.g., breast and lung cancer cells).
- Mechanistic studies suggested apoptosis induction as a mode of action.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant growth inhibition | |
| Anti-inflammatory | Human macrophages | Reduced cytokine release | |
| Antitumor | Breast cancer cells | Inhibition of cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
